2,2-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine
Description
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydro-1H-quinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-11(2)6-5-8-3-4-9(12)7-10(8)13-11/h3-4,7,13H,5-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNIPFBSWGVRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(N1)C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441352 | |
| Record name | 7-amino-1,2,3,4-tetrahydro-2,2-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179899-22-0 | |
| Record name | 7-amino-1,2,3,4-tetrahydro-2,2-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methyl Iodide-Mediated Dimethylation
The most direct route to 2,2-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine involves the alkylation of a preformed tetrahydroquinolin-7-amine core. As detailed in US20130324573A1, this method proceeds via a two-step sequence:
-
Synthesis of 1,2,3,4-Tetrahydroquinolin-7-Amine (9b):
Hydrogenation of nitro precursor 8b (2-nitrophenyl derivative) using 10% Pd/C in ethanol under 50–60 psi H₂ at room temperature for 4–12 hours yields the primary amine 9b (Eq. 1). -
Double Methylation at C2:
Treatment of 9b with methyl iodide (2.0 equiv) in anhydrous DMF at −10°C to 37°C for 3–72 hours, using K₂CO₃ (1.5 equiv) and KI (0.1 equiv) as bases, installs the 2,2-dimethyl groups (Eq. 2).
Optimization Insights:
-
Temperature control below 10°C minimizes side reactions like over-alkylation.
-
DMF enhances solubility of intermediates, achieving 68–72% isolated yield.
Reductive Amination and Hydrogenation Strategies
Palladium-Catalyzed Hydrogenation of Quinoline Derivatives
Reduction of 2,2-dimethylquinolin-7-amine 13 using Pd/C (10 wt%) in methanol under 50 psi H₂ at 25°C for 24 hours provides A740467 in 85% yield (Eq. 5).
Advantages:
Borane-Tetrahydrofuran Complex for Selective Reduction
Alternative reducing agents like BH₃·THF selectively reduce the pyridine ring without affecting the amine. A 1:3 substrate-to-borane ratio in THF at 0°C to reflux achieves full conversion in 6 hours (Eq. 6).
Characterization Data:
Domino Reactions for Streamlined Synthesis
Tandem Hydroamination-Cyclization
Titanium-catalyzed hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines followed by Buchwald-Hartwig amination forms the tetrahydroquinoline core (Eq. 7). Adapting this method with dimethyl-substituted anilines could yield A740467 in one pot.
Conditions:
Acid-Catalyzed Cyclocondensation
A three-component reaction between cyclohexanone, dimethylamine, and 7-nitrobenzaldehyde in HCl/EtOH at reflux forms the nitro intermediate 14 , which is hydrogenated to A740467 (Eq. 8).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted amine compounds.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
The compound has been investigated for its role as an acetylcholinesterase inhibitor, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of tetrahydroquinoline can enhance cognitive functions by inhibiting cholinesterase enzymes, thus increasing acetylcholine levels in the brain .
Case Study:
A study demonstrated that substituted 1,2,3,4-tetrahydroquinolin-7-yl carbamates exhibited significant inhibitory activity against acetylcholinesterase (AChE). This suggests that 2,2-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine and its derivatives could be developed into effective treatments for Alzheimer's disease and related cognitive disorders .
Organic Synthesis
Building Block for Complex Molecules:
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desired properties. For instance, it can be utilized in the synthesis of more complex organic molecules through reactions such as oxidation and substitution.
Synthesis Methods:
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. These methods enable chemists to create derivatives with tailored functionalities suitable for specific applications in research and industry.
Biological Activities
Antimicrobial and Anticancer Properties:
Research has shown that this compound exhibits antimicrobial and anticancer activities. Studies indicate that compounds within this class can interact with various biological targets including receptors and enzymes involved in metabolic pathways .
Binding Affinity Studies:
Interaction studies reveal that the dimethylamino group enhances binding affinity to neurotransmitter receptors and metabolic enzymes. This suggests potential therapeutic applications not only in neurology but also in oncology .
Industrial Applications
Dyes and Corrosion Inhibitors:
In addition to its pharmaceutical applications, this compound is utilized in the production of dyes and antioxidants. Its chemical properties make it suitable for use as a corrosion inhibitor in various industrial processes .
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Structural Variations: Core Differences: The distinction between tetrahydroquinoline (fused benzene and pyridine rings) and tetrahydroisoquinoline (benzene fused to a six-membered ring with one nitrogen) significantly impacts electronic distribution and binding affinity . Substituent Effects:
- Methyl groups at the 2-position (e.g., 2,2-dimethyl vs.
- Hydrochloride salts (e.g., 1-methyl and N-ethyl derivatives) improve aqueous solubility, critical for pharmaceutical formulations .
- Fluorine substitution introduces electronegativity, altering reactivity and intermolecular interactions .
Applications: Medical Intermediates: 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride is explicitly used in drug discovery due to its balanced solubility and stability . Building Blocks: The dimethyl variant’s lipophilicity makes it suitable for synthesizing hydrophobic bioactive molecules .
Safety and Handling: While safety data for the dimethyl compound are absent, analogs like 2,2,4-trimethyl-1H-quinolin-7-amine require stringent handling protocols, suggesting methylated derivatives may pose similar risks .
Biological Activity
Overview
2,2-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine is an organic compound with the molecular formula and a molecular weight of approximately 176.26 g/mol. It belongs to the class of tetrahydroquinolines and has been the subject of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed examination of its biological activity based on diverse scientific literature and research findings.
The compound is characterized by:
- Structure : Two methyl groups at the 2-position and an amine group at the 7-position.
- Reactivity : It can undergo various chemical reactions including oxidation, reduction, and substitution, which influence its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.
Table 1: Antimicrobial Activity Against Various Strains
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
The compound has also been studied for its anticancer potential. In various cancer cell lines, it has shown cytotoxic effects, leading to cell death through apoptosis. The specific pathways involved include modulation of signaling cascades that control cell proliferation and survival.
Case Study: Anticancer Effects
A study conducted on human breast cancer cells (MCF-7) reported that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) compared to untreated controls. The compound induced apoptosis as evidenced by increased annexin V staining and activation of caspase pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The amine group allows for hydrogen bonding with enzyme active sites, potentially inhibiting their function.
- Receptor Binding : It may bind to neurotransmitter receptors, influencing signaling pathways related to neuroprotection and cancer progression.
Synthesis and Derivative Development
The synthesis of this compound typically involves cyclization reactions from appropriate precursors under controlled conditions. Various synthetic routes have been explored to enhance yield and purity .
Table 2: Synthetic Routes Overview
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,2-dimethyl-1,2,3,4-tetrahydroquinolin-7-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic displacement or reductive amination. For example, NaH in DMF is often used to deprotonate intermediates, followed by alkylation with reagents like chloroiodopropane to introduce substituents . Catalytic hydrogenation or borohydride reduction may be employed to reduce imine intermediates. Yield optimization requires precise control of temperature (e.g., 60°C for displacement reactions ), solvent polarity (acetonitrile/water mixtures ), and catalyst selection (e.g., KI for halide displacement ).
Q. How are the physicochemical properties (e.g., solubility, stability) of this compound characterized?
- Methodological Answer : Key properties include:
- Molecular weight : ~190–243 g/mol (similar analogs ).
- Polar surface area : ~38 Ų (indicative of hydrogen-bonding capacity ).
- Stability : Assessed via thermogravimetric analysis (TGA) and HPLC under varying pH/temperature . Storage recommendations include airtight containers in cool, dry conditions to prevent oxidation .
Q. What in vitro assays are used to evaluate its antibacterial or anticancer activity?
- Methodological Answer :
- Antibacterial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli), with tetrahydroquinoline analogs showing MICs <10 µg/mL .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Structural analogs exhibit IC₅₀ ranges of 5–50 µM, depending on substituents .
Advanced Research Questions
Q. How do substituent modifications (e.g., alkyl groups, halogens) affect structure-activity relationships (SAR) in biological targets?
- Methodological Answer :
- Alkyl groups : 2,2-Dimethyl substitution enhances steric hindrance, potentially improving metabolic stability but reducing solubility .
- Halogenation : Introduction of electron-withdrawing groups (e.g., Cl) at position 7 increases anticancer activity by modulating electron density in the aromatic ring .
- Amine linkers : Ethylamino or dimethylamino groups improve cell permeability, as seen in analogs with IC₅₀ improvements of 2–3 fold .
Q. What strategies are effective in resolving contradictory biological data between synthetic batches?
- Methodological Answer :
- Purity analysis : Use HPLC-MS to identify impurities (e.g., unreacted intermediates) that may skew bioassay results .
- Crystallography : Single-crystal X-ray diffraction confirms structural consistency between batches .
- Dose-response validation : Replicate assays with independent cell lines and controls to rule out batch-specific artifacts .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like topoisomerase II or bacterial gyrase .
- QSAR models : Regression analysis correlates substituent electronic parameters (Hammett constants) with bioactivity, enabling predictive design .
Methodological and Safety Considerations
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to acute toxicity risks (GHS Category 4 for oral/skin exposure ).
- Ventilation : Use fume hoods to mitigate inhalation hazards (H332 ).
- Spill management : Absorb with sand/vermiculite and dispose via hazardous waste protocols .
Q. Which analytical techniques are most reliable for structural confirmation?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
